molecular formula C8H9N3 B1414876 2-(2,6-Dimethylpyrimidin-4-yl)acetonitrile CAS No. 1000933-21-0

2-(2,6-Dimethylpyrimidin-4-yl)acetonitrile

Cat. No.: B1414876
CAS No.: 1000933-21-0
M. Wt: 147.18 g/mol
InChI Key: GDTGZRWFBQLUQM-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylpyrimidin-4-yl)acetonitrile is a chemical compound with a molecular weight of 147.18 . It is a derivative of pyrimidine, which is a basic aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Scientific Research Applications

Hydrogen-Bonded Aggregates and Molecular Interactions Research has demonstrated the ability of pyrimidine derivatives to form hydrogen-bonded aggregates, showcasing a wide variation in aggregation due to small changes in molecular structure. For instance, studies on cyanoacetylation of pyrimidines have revealed that these compounds can form hydrogen-bonded dimers, pi-stacked hydrogen-bonded chains, and chains of edge-fused rings, highlighting their potential in designing novel molecular assemblies and materials (Trilleras, Low, Cobo, Marchal, & Glidewell, 2008).

Catalyzed Syntheses and Chemical Transformations Significant advancements have been made in the catalyzed syntheses of pyrimidine derivatives, illustrating their versatility in chemical transformations. For example, the selective oligomerization of nitriles having α-hydrogen catalyzed by alkali has been reported to produce 4-amino-2,6-dimethylpyrimidine and other derivatives under mild conditions, suggesting applications in synthesizing complex organic compounds (Tao, Liu, Tao, Liu, & Qian, 2003).

Antimicrobial and Antiviral Applications Pyrimidine derivatives have shown promising antimicrobial and antiviral activities. For instance, studies on the synthesis and biological evaluation of new pyrazole derivatives linked to dimethylpyrimidine have demonstrated moderate-to-significant cytotoxic and antibacterial activity, making them potential candidates for drug development (Aggarwal, Bansal, Rozas, Diez-Cecilia, Kaur, Mahajan, & Sharma, 2014).

Spectrophotometric Studies and Molecular Recognition The interaction of dimethylpyrimidine derivatives with other compounds has been studied using spectrophotometric methods, facilitating the understanding of molecular recognition processes. Research on proton transfer complexes between amino derivatives of dimethylpyrimidine and nitrophenol in acetonitrile has provided insights into the formation of such complexes, suggesting applications in analytical chemistry and sensor development (Habeeb, Al-Attas, & Basha, 2009).

Supramolecular Chemistry and Crystal Engineering The synthesis and structural analysis of pyrimidine derivatives have contributed to the field of supramolecular chemistry and crystal engineering. For example, the preparation and crystallographic study of a thio-allophanic acid methyl ester derivative of dimethylpyrimidine have provided valuable information on molecular arrangement and interactions, facilitating the design of materials with specific properties (Ren, Song, Huang, Ma, Wang, Hu, & Wen, 2006).

Properties

IUPAC Name

2-(2,6-dimethylpyrimidin-4-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-5-8(3-4-9)11-7(2)10-6/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTGZRWFBQLUQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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